4-氧杂环己烷-4-基甲基甲磺酸酯

概述

描述

Oxan-4-ylmethyl methanesulfonate is not directly mentioned in the provided papers. However, the papers do discuss various methanesulfonate derivatives and their chemical properties, which can provide insight into the behavior of related compounds like oxan-4-ylmethyl methanesulfonate. Methanesulfonates are commonly used as intermediates in organic synthesis due to their ability to act as leaving groups in substitution reactions, and as protecting groups for alcohols .

Synthesis Analysis

The synthesis of methanesulfonate derivatives can involve the reaction of alcohols with methanesulfonyl chloride. For example, the synthesis of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5]oxazocinium methanesulfonate involves the reaction of methanesulfonyl chloride with a precursor compound followed by cyclization . Similarly, benzyl methanesulfonates can be generated from the corresponding alcohols and used as precursors for the generation of reactive intermediates like o-quinodimethanes .

Molecular Structure Analysis

The molecular structure of methanesulfonate derivatives can be determined using techniques such as X-ray crystallography. For instance, the structure of 4-nitrophenyl[bis(ethylsulfonyl)]methane was elucidated, revealing intermolecular interactions and molecular packing in the crystal governed by CH…O hydrogen bonds . This suggests that similar methanesulfonate compounds may also exhibit specific intermolecular interactions that could influence their reactivity and physical properties.

Chemical Reactions Analysis

Methanesulfonates participate in various chemical reactions. They can act as intermediates in [4+2] cycloaddition reactions to form cycloadducts . Methanesulfonic acid itself has been used as a reagent in the reductive ring-opening of O-benzylidene acetals, demonstrating its utility in organic synthesis . Additionally, methanesulfonates can undergo ring openings and hydrolysis under acidic or basic conditions, leading to a variety of products .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonates are influenced by their molecular structure. For example, the presence of electron-withdrawing groups like nitro groups can affect the reactivity of methanesulfonate derivatives . The reactivity of methanesulfonates with radicals has also been studied, with methanesulfinic acid reacting with hydroxyl radicals to form methanesulfonyl radicals, which can further react to produce methanesulfonic acid and other products . These studies highlight the importance of understanding the reactivity of methanesulfonates in various chemical environments.

科学研究应用

基因毒性研究

4-氧杂环己烷-4-基甲基甲磺酸酯在基因毒性研究中被用于了解烷化剂对DNA的影响。 它通过甲基化鸟嘌呤和腺嘌呤碱基起作用,这是烷化剂在化学疗法中引起DNA损伤的常见形式 。 这使得它成为研究DNA修复机制以及DNA损伤对细胞生存能力影响的宝贵工具。

脂质膜研究

研究表明,像4-氧杂环己烷-4-基甲基甲磺酸酯这样的烷化剂可以独立于其DNA损伤能力触发内核膜处的脂质改变 。 对于理解脂质膜在基因组稳定性和维持途径中的作用以及脂质应激在细胞功能中的更广泛意义,这一点至关重要。

药物杂质分析

在制药行业,4-氧杂环己烷-4-基甲基甲磺酸酯因其作为药物物质中潜在的基因毒性杂质的作用而受到研究。 液相色谱-质谱法(LC-MS)等技术被用于分析和控制此类杂质的存在,确保药物产品的安全性和有效性 。

有机合成中的溶剂筛选

该化合物参与与亲核取代反应相关的研究,这些反应通常发生在非质子溶剂中。 筛选不同的溶剂及其与4-氧杂环己烷-4-基甲基甲磺酸酯的反应性有助于优化各种有机合成过程的条件 。

化学安全与监管

4-氧杂环己烷-4-基甲基甲磺酸酯在化学安全与监管方面也很重要。 了解其形成、反应性和作为基因毒性杂质的潜力,为研究和工业中使用的化学品的监管指南和安全评估提供信息 。

烷化剂的机理研究

它作为一种模型化合物,用于机理研究,以了解烷化剂的工作原理。 这对开发新的化疗药物以及预测类似化合物在生物系统中的行为至关重要 。

安全和危害

作用机制

Target of Action

Oxan-4-ylmethyl methanesulfonate, like other methanesulfonate esters, is a biological alkylating agent . The primary targets of these agents are the alkyl-oxygen bonds within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .

Mode of Action

Oxan-4-ylmethyl methanesulfonate interacts with its targets by undergoing fission and reacting within the intracellular milieu . The local structural characteristics of the nucleophile itself would assist in conferring a degree of selectivity on the action of the alkane sulfonates . Methyl methanesulfonate, a related compound, acts on DNA by preferentially methylating guanine and adenine bases .

Biochemical Pathways

Methanesulfonate esters are known to be involved in various biochemical reactions within cells

Pharmacokinetics

For instance, a related compound, colistin methanesulfonate, has a total body clearance of 11.7 mL/min/kg, a volume of distribution at steady state of 299 mL/kg, and a terminal half-life of 23.6 minutes . Approximately 60% of the dose was eliminated via the urine in 24 hours and presented as a mixture of colistin methanesulfonate and colistin .

Result of Action

For instance, Methyl methanesulfonate has been shown to trigger lipid alterations at the inner nuclear membrane .

Action Environment

The action, efficacy, and stability of Oxan-4-ylmethyl methanesulfonate can be influenced by various environmental factors. Methanogens, a group of microorganisms that produce methane, are known to be affected by ecological interactions and physicochemical environmental factors . .

属性

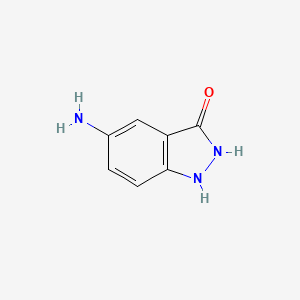

IUPAC Name |

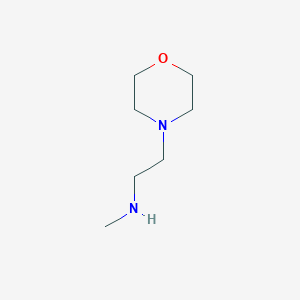

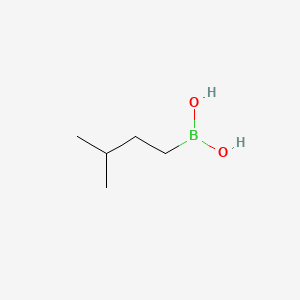

oxan-4-ylmethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4S/c1-12(8,9)11-6-7-2-4-10-5-3-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZXNSXKMBRTJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569444 | |

| Record name | (Oxan-4-yl)methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132291-95-3 | |

| Record name | (Oxan-4-yl)methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。